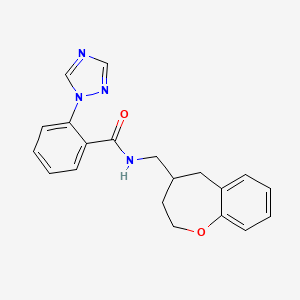

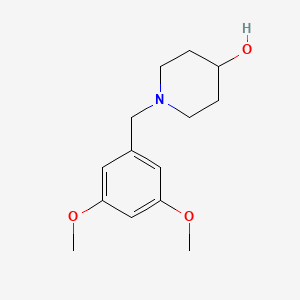

![molecular formula C9H13N3O4S B5556938 isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research on related triazine compounds provides insight into potential synthesis methods that could be applicable to isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate. Triazine derivatives are typically synthesized through reactions involving amino-triazine precursors and various acetoacetate or acetylacetate derivatives under reflux conditions. For instance, the reaction of ethyl acetoacetate with diamino-3,4-oxo-5-dihydro-1,2,4-triazines results in bicyclic products through competitive cyclization (Lavergne et al., 1975).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate, is characterized by their unique bicyclic systems, which may include triazinones or triazepines as core structures. X-ray diffraction studies on similar compounds reveal the conformational and geometrical preferences of these bicyclic systems, providing insight into the three-dimensional arrangement of atoms within the molecules (Jeffrey et al., 1985).

Chemical Reactions and Properties

Triazine derivatives are known for their versatile chemical reactivity, which includes the ability to undergo various nucleophilic substitutions, cycloadditions, and condensation reactions. These reactions are often influenced by the presence of substituents on the triazine ring, which can affect the electron density and, consequently, the reactivity of the compound. The synthesis and properties of related compounds suggest that isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate could participate in similar chemical transformations (Krivokolysko et al., 2013).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and the nature of their substituents. Detailed structural analysis through X-ray crystallography provides valuable data on the molecular conformation and crystal packing, which directly influences their physical properties (Jeffrey et al., 1985).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including their acidity, basicity, and reactivity towards various reagents, are crucial for understanding their behavior in chemical reactions. Studies on similar compounds show that these properties are influenced by the electron-donating or withdrawing nature of substituents attached to the triazine core. This affects their potential for forming bonds, undergoing substitution reactions, and participating in cycloadditions (Kunishima et al., 1999).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of Pyridothienopyrimidines and Triazines : The research involves synthesizing various pyridothienopyrimidines and triazine derivatives starting from thienopyridines, which undergo reactions like acetylation, treatment with carbon disulfide, and diazotization to afford triazine derivatives among others. This work demonstrates the compound's role in generating diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hussein, Abu-shanab, & Ishak, 2000).

Esterification of Acetic Acid and Isobutanol : A study on the esterification of acetic acid with isobutanol using a pervaporation membrane reactor highlights the compound's relevance in producing isobutyl acetate, a valuable solvent in various industries. This research underscores its importance in enhancing chemical processes and solvent production efficiencies (Korkmaz et al., 2009).

Potential Applications

Antimicrobial Activity : Novel isochroman-triazole and thiadiazole hybrids were synthesized and demonstrated moderate to good antimicrobial activity against several bacterial and fungal strains. This suggests that compounds with triazine functionalities may serve as templates for designing new antimicrobial agents (Saeed & Mumtaz, 2017).

Electrogenerated Chemiluminescence : A study found 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine to be a selective and highly sensitive derivatization reagent for carboxylic acids, suggesting that related compounds might have applications in analytical chemistry, particularly in high-performance liquid chromatography (Morita & Konishi, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-5(2)3-16-6(13)4-17-8-7(14)10-9(15)12-11-8/h5H,3-4H2,1-2H3,(H2,10,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSCXADKVRWYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CSC1=NNC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)